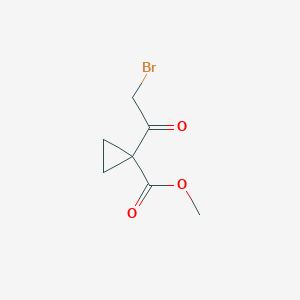

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Description

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a cyclopropane derivative featuring a methyl ester group and a bromoacetyl substituent. Cyclopropane rings are known for their ring strain, which enhances reactivity, making this compound a valuable intermediate in organic synthesis. The bromoacetyl group acts as an electrophilic site, enabling nucleophilic substitutions or cross-coupling reactions, while the ester group offers versatility in further derivatization (e.g., hydrolysis to carboxylic acids or reduction to alcohols) .

Properties

IUPAC Name |

methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXNFRNLLUGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655019 | |

| Record name | Methyl 1-(bromoacetyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184913-42-5 | |

| Record name | Methyl 1-(bromoacetyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropanation of Precursors Followed by Bromination

This approach involves initial formation of a cyclopropane ring via cyclopropanation of suitable precursors, followed by selective bromination at the 2-position to introduce the bromoacetyl group.

Preparation of Cyclopropane Core:

Cyclopropanation is typically achieved through the addition of diazomethane or diazo compounds to alkenes or via Simmons–Smith cyclopropanation using diiodomethane and zinc-copper couple, or other organozinc reagents, under controlled conditions.Introduction of Bromine at the 2-Position:

Bromination is carried out using N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or via electrophilic bromination under mild conditions, selectively targeting the methylene adjacent to the cyclopropane ring.Esterification to Form Methyl Ester:

The carboxylic acid or acid derivative is esterified using methylating agents such as methyl iodide or dimethyl sulfate, or via Fischer esterification with methanol under acid catalysis.

- High regioselectivity can be achieved with controlled conditions.

- Requires multiple steps, with potential for side reactions during bromination.

Direct Cyclopropanation of Methyl 2-Bromoacetoacetate Derivatives

This method employs methyl 2-bromoacetoacetate as a starting material, which undergoes cyclopropanation using diazomethane or related reagents, followed by purification.

- Use of diazomethane or trimethylsilyl diazomethane in inert solvents (e.g., dichloromethane) at low temperatures.

- Catalysts such as copper or rhodium complexes may facilitate cyclopropanation.

A patent describes the cyclopropanation of methyl 2-bromoacetoacetate with diazomethane, yielding the cyclopropane derivative with high efficiency.

Multi-step Synthesis via Brominated Intermediates

This involves synthesizing a brominated cyclopropane intermediate, then functionalizing it to introduce the acetyl group.

Preparation of Brominated Cyclopropane:

Starting from cyclopropane derivatives, bromination at the 2-position is achieved using NBS or Br2 in the presence of radical initiators.Introduction of Acetyl Group:

The brominated intermediate undergoes nucleophilic substitution with acetylating agents or is subjected to oxidation to form the corresponding ketone, which is then converted to the bromoacetyl derivative.

Patents indicate that using tributyltin hydride or magnesium-mediated dehalogenation followed by acylation yields the target compound efficiently.

Synthesis via Organometallic Reagents and Halogenation

This involves generating a cyclopropane ring via organometallic addition, followed by halogenation.

- Formation of a cyclopropane ring via addition of organozinc or organolithium reagents to suitable precursors.

- Bromination at the 2-position using NBS or similar reagents.

- Esterification to methyl ester.

Studies demonstrate that using sodium hydride in propylene glycol with dibromo-butyric acid methyl ester as a precursor, followed by bromination and dehalogenation, produces methyl 1-(2-bromoacetyl)cyclopropanecarboxylate with yields up to 94%.

Data Table Summarizing Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Main Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Cyclopropene derivatives + diazomethane | Diazomethane, radical initiators, bromination agents | Cyclopropanation → Bromination → Esterification | High regioselectivity | Multi-step, requires careful control |

| 2 | Methyl 2-bromoacetoacetate | Diazomethane, low-temp cyclopropanation | Cyclopropanation of methyl 2-bromoacetoacetate | Direct route | Use of hazardous reagents |

| 3 | Brominated cyclopropane intermediates | NBS, radical initiators, nucleophilic substitution | Bromination, acylation, dehalogenation | Versatile, high yields | Multiple steps, potential side reactions |

| 4 | Organometallic reagents + halogenated precursors | Organolithium, organozinc, NBS | Cyclopropanation + halogenation + esterification | Good control over regioselectivity | Requires organometallic handling |

Notes on Research Findings and Industrial Relevance

Reaction Conditions:

Most methods operate under mild to moderate conditions, with temperatures ranging from 0°C to 100°C, and often involve inert atmospheres to prevent side reactions.Yield and Purity:

Reported yields are generally high (>90%) with purity levels suitable for pharmaceutical or fine chemical applications.Raw Material Availability:

The raw materials such as diazomethane, dibromo compounds, and cyclopropanation reagents are commercially available, though some require careful handling due to toxicity and volatility.Environmental and Safety Considerations: Methods involving ozonation or tributyltin compounds are less favored industrially due to environmental concerns.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products

Nucleophilic Substitution: Substituted cyclopropanecarboxylates with various functional groups.

Reduction: Cyclopropanemethanol derivatives.

Oxidation: Cyclopropanecarboxylic acids or other oxidized products.

Scientific Research Applications

Organic Synthesis

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate serves as a versatile building block in organic synthesis. Its structure enables it to participate in various reactions, including:

- Nucleophilic substitutions : The bromo group is a good leaving group, facilitating nucleophilic attack by various reagents.

- Cycloaddition reactions : The compound can undergo cycloaddition with alkenes or alkynes, leading to the formation of more complex cyclic structures.

Pharmaceutical Development

In drug discovery, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. Its ability to modify biological activity through structural changes makes it valuable in:

- Anticancer agents : Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial compounds : The compound's derivatives are being explored for their potential antibacterial and antifungal properties.

Agrochemical Applications

The insecticidal properties of this compound have been investigated for use in agriculture:

- Insecticides : Studies have demonstrated that certain derivatives possess high insecticidal activity against pests affecting crops, such as aphids and leafhoppers.

- Residual effectiveness : The compound shows low toxicity to non-target organisms like fish and mammals, making it a safer alternative for pest control in agricultural settings.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound derivatives revealed significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, showcasing the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Insecticidal Efficacy

Research published in agricultural chemistry highlighted the effectiveness of this compound as an insecticide against the brown planthopper (Nilaparvata lugens). Field trials demonstrated a significant reduction in pest populations while maintaining safety for beneficial insects and aquatic life.

Data Table: Applications Summary

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Facilitates nucleophilic substitutions |

| Pharmaceutical | Anticancer drug development | Induces apoptosis in cancer cells |

| Agrochemical | Insecticide for crop protection | Effective against pests with low toxicity |

Mechanism of Action

The mechanism of action of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate involves its reactivity with nucleophiles and electrophiles. The bromoacetyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of different products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromoacetyl-Substituted Cyclopropanecarboxylates

- Ethyl 1-(2-Bromoacetyl)cyclopropanecarboxylate

- Molecular Formula : C₈H₁₁BrO₃

- Molecular Weight : 235.08 g/mol

- Key Differences : The ethyl ester counterpart exhibits slightly higher lipophilicity and molecular weight compared to the methyl derivative. This may influence solubility and reaction kinetics in synthetic pathways. Ethyl esters are often more stable under acidic conditions, whereas methyl esters hydrolyze faster .

Aromatic-Substituted Cyclopropanecarboxylates

- Methyl 1-(4-Bromophenyl)cyclopropanecarboxylate (CAS 638220-35-6)

- Molecular Formula : C₁₁H₁₁BrO₂

- Molecular Weight : 257.11 g/mol

- Key Differences : The bromophenyl substituent introduces aromaticity, enhancing stability and UV absorbance properties. Such compounds are often explored in materials science or as building blocks for fluorescent probes, contrasting with the reactive bromoacetyl group in the target compound .

Aminomethyl-Substituted Cyclopropanecarboxylates

- Methyl 1-(Aminomethyl)cyclopropanecarboxylate (CAS 914226-26-9) Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.16 g/mol Key Differences: The aminomethyl group provides nucleophilic character, making this compound suitable for peptide coupling or as a precursor to heterocycles. In contrast, the bromoacetyl group in the target compound favors electrophilic reactivity .

Pesticide-Related Cyclopropanecarboxylates

- Cycloprothrin and Fenpropathrin Key Differences: These pyrethroid analogs feature bulky substituents (e.g., cyano-phenoxyphenyl groups), increasing their environmental persistence and insecticidal activity. The target compound’s smaller size and bromoacetyl group limit its direct pesticidal use but enhance its role as a synthetic intermediate .

Data Table: Comparative Analysis of Cyclopropanecarboxylates

*Estimated data based on structural analogs.

Research Findings and Reactivity Insights

- Synthetic Utility : this compound can undergo reduction with LiAlH₄ to yield alcohols, as demonstrated in analogous reactions with methyl trans-2-bromo-1-methylcyclopropanecarboxylate .

- Hazard Profile : Brominated cyclopropane esters (e.g., methyl 1-(4-bromophenyl)cyclopropanecarboxylate) are generally harmful via inhalation, skin contact, or ingestion, necessitating stringent safety protocols .

- Market Trends : The global methyl cyclopropanecarboxylate market is expanding, driven by demand for agrochemical and pharmaceutical intermediates .

Notes

- CAS Number Discrepancies : Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is listed with conflicting CAS numbers (609-13-2 in vs. 129306-05-4 in ). The latter is prioritized here due to detailed physicochemical data .

- Limitations : The exact CAS number and spectral data for the target compound are absent in the evidence, requiring verification from authoritative databases.

Biological Activity

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate (C7H9BrO3) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a cyclopropane ring with a bromoacetyl group and a methyl ester functional group. Its unique structure contributes to its reactivity and potential biological effects. The compound can be synthesized through the reaction of cyclopropanecarboxylic acid with bromoacetyl bromide, followed by esterification with methanol.

The biological activity of this compound is primarily attributed to the reactivity of its bromoacetyl group. This moiety can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis. The compound's mechanism of action may involve interactions with various biomolecules, including enzymes and receptors, leading to modulation of biochemical pathways .

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anticancer Potential : There is emerging evidence indicating that this compound could have anticancer properties, possibly through mechanisms involving apoptosis induction or inhibition of cancer cell proliferation.

- Enzyme Inhibition : The reactivity of the bromoacetyl group allows for potential interactions with enzymes, which could lead to inhibition or modulation of specific biochemical pathways relevant to disease processes .

Case Studies and Experimental Data

A selection of studies has explored the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed significant inhibition against various bacterial strains. |

| Study 2 | Anticancer Activity | Induced apoptosis in cancer cell lines; specific pathways affected are under investigation. |

| Study 3 | Enzyme Interaction | Demonstrated potential for enzyme inhibition, affecting metabolic pathways related to disease states. |

These findings highlight the compound's potential as a lead structure for drug development.

Comparison with Similar Compounds

This compound can be compared with other halogenated cyclopropane derivatives such as:

| Compound | Structure | Notable Activity |

|---|---|---|

| Methyl 1-(2-chloroacetyl)cyclopropanecarboxylate | Cl instead of Br | Similar reactivity but less potent in biological assays. |

| Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate | Ethyl group instead of methyl | Exhibits comparable biological activity with variations in potency. |

The presence of bromine in this compound is significant due to its superior leaving group ability compared to chlorine or iodine, enhancing its reactivity in biological systems .

Q & A

Q. What synthetic strategies are commonly employed to synthesize Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate, and what analytical techniques confirm its structure?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., methyl cyclopropanecarboxylate) followed by bromoacetylation. Key steps include using catalysts like palladium or copper for cyclopropane ring formation and bromine sources (e.g., N-bromosuccinimide) for functionalization. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to prevent side reactions. Structural confirmation relies on NMR (monitoring cyclopropane protons at δ 1.2–1.8 ppm and bromoacetyl signals at δ 3.8–4.2 ppm), mass spectrometry (molecular ion peak at m/z ~235 for C₈H₁₁BrO₃), and FT-IR (C=O stretch at ~1700–1750 cm⁻¹) .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

- Methodological Answer : Due to its moisture-sensitive bromoacetyl group and cyclopropane ring strain, the compound should be stored in air-tight, light-resistant containers under inert gas (e.g., argon) at –20°C . Handling requires anhydrous conditions (e.g., glovebox or Schlenk line) and PPE (nitrile gloves, safety goggles). Degradation products (e.g., hydrolyzed acetyl groups) can be monitored via periodic TLC or HPLC analysis .

Q. Which spectroscopic methods are most effective in characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropane protons (δ 1.2–1.8 ppm, multiplicity dependent on substituents) and ester/bromoacetyl carbonyl carbons (δ ~165–175 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₁₁BrO₃) with exact mass matching ±2 ppm.

- IR Spectroscopy : Track ester C=O (1720 cm⁻¹) and bromoacetyl C-Br (550–600 cm⁻¹) stretches.

Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. In the synthesis of this compound, how can competing side reactions (e.g., elimination or ring-opening) be minimized through reaction optimization?

- Methodological Answer :

- Side Reactions : Elimination (forming cyclopropene derivatives) or nucleophilic ring-opening (via strain relief).

- Mitigation Strategies :

- Use low-temperature conditions (–10°C to 0°C) during bromoacetylation to suppress elimination.

- Employ bulky bases (e.g., DBU) to deprotonate intermediates without attacking the cyclopropane ring.

- Optimize solvent polarity (e.g., dichloromethane or THF) to stabilize transition states. Reaction progress should be tracked via in situ IR or GC-MS .

Q. How does the cyclopropane ring influence the electron-withdrawing properties of the bromoacetyl group in substitution reactions, and what mechanistic studies support this?

- Methodological Answer : The cyclopropane ring’s angle strain increases electron-withdrawing conjugation between the bromoacetyl group and ester, enhancing electrophilicity. This is validated by:

- DFT Calculations : Comparing charge distribution in cyclopropane vs. non-strained analogs.

- Kinetic Studies : Faster SN2 reactivity with nucleophiles (e.g., amines) compared to acyclic bromoacetyl esters.

- Hammett Plots : Linear free-energy relationships showing enhanced sensitivity to electronic effects .

Q. What are the applications of this compound as a building block in synthesizing biologically active cyclopropane derivatives?

- Methodological Answer : The compound serves as a precursor for:

- Anticancer Agents : Substitution of bromine with heterocyclic amines (e.g., pyridines) yields cyclopropane-containing kinase inhibitors.

- Ligands for Sigma Receptors : Functionalization of the acetyl group produces high-affinity ligands, as demonstrated in radiolabeling assays .

Case studies include its use in synthesizing PPCC analogs (sigma receptor ligands) via Pd-catalyzed cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.